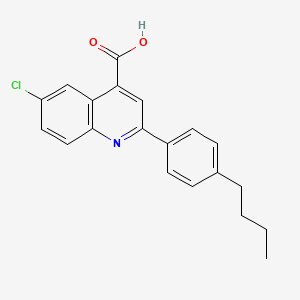
2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid is a compound that can be associated with the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The quinoline core is a common motif in many pharmaceuticals and bioactive molecules. Although the provided papers do not directly discuss 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid, they provide insights into similar quinoline derivatives and their synthesis, structure, and properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of the quinoline core followed by functionalization at various positions on the ring. For example, the asymmetric synthesis of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives is achieved through a tandem conjugate addition/cyclization reaction, starting from imines derived from aromatic aldehydes and tert-butyl (E)-3-(2'-aminophenyl)propenoate . Similarly, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a related structure, involves condensation and cyclodehydration steps . These methods could potentially be adapted for the synthesis of 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. In the case of 2-phenylquinoline-4-carboxylic acid, the dihedral angle between the carboxyl group plane and the quinoline plane is significant, indicating non-planarity in the molecule . This structural feature is important as it can influence the compound's intermolecular interactions and, consequently, its physical properties and biological activity.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including substitution, which allows for the introduction of different functional groups. For instance, 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives are synthesized by substituting the 7-position with different amines . This kind of reactivity could be relevant for the functionalization of 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid to obtain derivatives with potentially altered biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the crystal structure of 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2',3':7,6]cyclohept[b]indoles reveals weak intermolecular interactions, such as C–H···Cl hydrogen bonds and π···π stacking, which are crucial for the stability of the solid-state structure . These interactions are likely to be present in 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid as well, affecting its crystallinity, melting point, and solubility.
Aplicaciones Científicas De Investigación
-
- The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
- A variety of boron reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
-
Protodeboronation of Pinacol Boronic Esters
- Pinacol boronic esters are highly valuable building blocks in organic synthesis .
- In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .
- This research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
-
Transition Metal Catalysed Carbon–Carbon Bond Forming Reaction
- The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
-
Protodeboronation of Pinacol Boronic Esters
- Pinacol boronic esters are highly valuable building blocks in organic synthesis .
- In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .
- This research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
-
Transition Metal Catalysed Carbon–Carbon Bond Forming Reaction
- The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
-
Protodeboronation of Pinacol Boronic Esters
- Pinacol boronic esters are highly valuable building blocks in organic synthesis .
- In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .
- This research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-butylphenyl)-6-chloroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-2-3-4-13-5-7-14(8-6-13)19-12-17(20(23)24)16-11-15(21)9-10-18(16)22-19/h5-12H,2-4H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOAHNCBCMOKLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

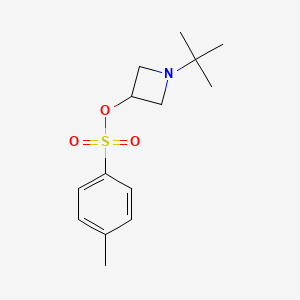

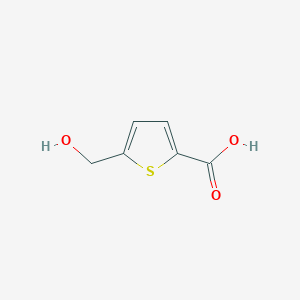
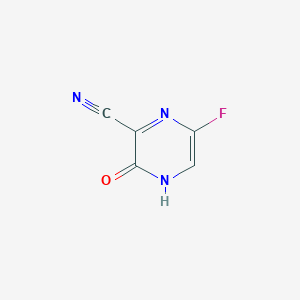

![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)
![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)
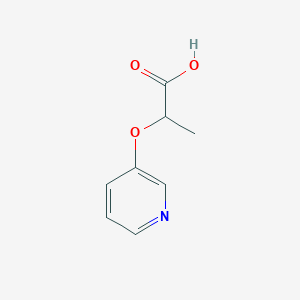


![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)


![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)